molecular formula C8H10N2O3 B7897241 4-(Dimethylamino)-3-nitrophenol

4-(Dimethylamino)-3-nitrophenol

Cat. No. B7897241
M. Wt: 182.18 g/mol
InChI Key: NGGPMGZIWRXMGU-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-nitrophenol is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Nonlinear Optical and Quantum Chemical Investigations : A study by Karthick et al. (2019) synthesized a new molecular adduct, 4-(dimethylamino)benzaldehyde 4-nitrophenol, which was found suitable for third-order nonlinear optical (TONLO) applications. This material showed potential in opto-electronic applications due to its TONLO properties and optical limiting behavior (Karthick et al., 2019).

  • Solid-State Proton Transfer for Nonlinear Optical Materials : Evans et al. (1998) demonstrated that the cocrystallization of 4-nitrophenol with various organic bases, including 4-(dimethylamino)pyridine, resulted in materials with enhanced nonlinear optical properties. These materials displayed strong second harmonic signals, indicating their potential in the design of nonlinear optical materials (Evans et al., 1998).

  • Biodegradation of Nitrophenols : Bhushan et al. (2000) studied the biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98, demonstrating the microorganism's ability to utilize this compound as a sole carbon and energy source. This research has implications for environmental decontamination and bioremediation of methyl-4-nitrophenol (Bhushan et al., 2000).

  • Selective Adsorption of Nitrophenol : A study by Lang et al. (2021) developed a molecularly imprinted polymer using 4-nitrophenol and 2-(dimethylamino)ethyl methacrylate, demonstrating excellent adsorption capacity and selectivity for 4-nitrophenol. This research is significant for environmental pollution control, specifically for the selective removal of toxic pollutants like 4-nitrophenol (Lang et al., 2021).

  • Biodegradation in a Sequencing Batch Reactor : Tomei and Annesini (2008) investigated the biodegradation kinetics of 4-nitrophenol and other substituted phenols, demonstrating the potential of biological processes in the removal of such xenobiotic compounds from industrial effluents (Tomei & Annesini, 2008).

  • Toxicity and Anaerobic Biodegradability : O'Connor and Young (1989) assessed the toxicity and anaerobic biodegradability of substituted phenols, including 4-nitrophenol, under methanogenic conditions. Their findings contribute to understanding the environmental impact and treatment strategies for these compounds (O'Connor & Young, 1989).

properties

IUPAC Name

4-(dimethylamino)-3-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-9(2)7-4-3-6(11)5-8(7)10(12)13/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGPMGZIWRXMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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